2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride
Description
2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride (CAS: see –7) is an organic compound featuring a central propan-2-amine backbone substituted with a 2,6-dichlorophenyl group and a hydrochloride counterion. Its molecular formula is C₉H₁₁Cl₂N (calculated molecular weight: 228.1 g/mol), with the SMILES notation CC(C)(C1=C(C=CC=C1Cl)Cl)N and InChIKey DRCMIKCSLJQIFX-UHFFFAOYSA-N . This compound is primarily utilized in research settings, with American Elements offering it in high-purity grades (99%–99.999%) for life science applications . While its toxicological profile remains understudied, safety data sheets emphasize caution due to insufficient hazard classification .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)8-6(10)4-3-5-7(8)11;/h3-5H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINNMQZKKXFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-65-7 | |
| Record name | 2-(2,6-dichlorophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorobenzene as the starting material.
Amination Reaction: The 2,6-dichlorobenzene undergoes an amination reaction with propene to form 2-(2,6-dichlorophenyl)propan-2-amine.
Acidification: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amination reactions and purification processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Structural Differences :
Functional and Pharmacological Contrast :
- Clonidine is a well-characterized α₂-adrenergic agonist used clinically for hypertension and ADHD . Its imidazoline moiety is critical for receptor binding .
- By contrast, 2-(2,6-dichlorophenyl)propan-2-amine lacks this pharmacophore, rendering it inactive in blood pressure modulation.
2-(2,6-Difluorophenyl)propan-2-amine Hydrochloride
Structural Differences :
Physicochemical Properties :
- No therapeutic applications are reported; it is restricted to research use .
2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride
Structural Differences :
Physical Properties :
- Used in synthetic chemistry but lacks documented biological activity.
Comparative Data Table
Key Research Findings
- Structural-Activity Relationship (SAR) : The imidazoline ring in clonidine is indispensable for α₂-adrenergic activity, absent in the target compound .
- Synthetic Utility : Dichlorophenyl-substituted amines serve as intermediates in synthesizing bioactive molecules, e.g., antipsychotics or agrochemicals .
- Safety Gaps : Toxicological data for 2-(2,6-dichlorophenyl)propan-2-amine HCl remain sparse, warranting further study .
Biological Activity
2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- Molecular Formula : C9H12Cl3N
- Molecular Weight : 240.6 g/mol
- CAS Number : 1240528-65-7
- Minimum Purity : 95% .
The biological activity of 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and has been explored for its effects on dopaminergic pathways.
Pharmacological Effects
- Antidepressant Activity : Studies have suggested that compounds similar to 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride exhibit antidepressant-like effects in animal models. These effects are often evaluated through behavioral assays such as the forced swim test and the tail suspension test.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from apoptosis and oxidative stress, which is significant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, affecting various bacterial strains .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective properties of similar compounds, it was found that administration of 2-(2,6-Dichlorophenyl)propan-2-amine hydrochloride significantly reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. The mechanism was linked to the modulation of mitochondrial function and enhancement of antioxidant defenses .
Case Study: Antidepressant Activity
A series of behavioral tests conducted on rodents demonstrated that treatment with the compound led to significant reductions in depressive-like behaviors. The results suggest a rapid onset of action comparable to traditional SSRIs, making it a candidate for further exploration in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
